3-Nitropyridine-2-carboxylic acid
Overview
Description
3-Nitropyridine-2-carboxylic acid is an organic compound with the molecular formula C6H4N2O4 It is a derivative of pyridine, characterized by the presence of a nitro group at the third position and a carboxylic acid group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitropyridine-2-carboxylic acid typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with nitrogen dioxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group migrates from the 1-position to the 3-position via a [1,5] sigmatropic shift .
Industrial Production Methods: Industrial production methods for this compound often involve similar nitration processes but are optimized for large-scale synthesis. These methods may include continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as ammonia (NH3) or amines can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The major product is 3-aminopyridine-2-carboxylic acid.
Substitution: Products vary depending on the substituent introduced, such as 3-aminopyridine derivatives.
Scientific Research Applications
3-Nitropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitropyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
- 2-Nitropyridine-3-carboxylic acid
- 4-Nitropyridine-2-carboxylic acid
- 3-Nitropyridine-4-carboxylic acid
Comparison: 3-Nitropyridine-2-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which influence its chemical reactivity and biological activity
Biological Activity
3-Nitropyridine-2-carboxylic acid (NPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group and a carboxylic acid functional group attached to a pyridine ring. Its molecular formula is C_6H_4N_2O_3, and it has a molecular weight of 168.11 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
1. Antimicrobial Properties
Research indicates that NPCA exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
- Mechanism of Action : The nitro group in NPCA is believed to play a crucial role in its antimicrobial activity by generating reactive nitrogen species that disrupt bacterial cell membranes and metabolic processes.
2. Anticancer Activity
NPCA has also been investigated for its potential anticancer properties. Several studies highlight its ability to induce apoptosis in cancer cells through various mechanisms.
- Case Study : In vitro studies demonstrated that NPCA significantly inhibited the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC₅₀ values ranging from 6.6 µM to 11.35 µM depending on the cell line tested .
- Mechanism of Action : The compound appears to affect multiple signaling pathways involved in cell survival and proliferation, including the downregulation of anti-apoptotic proteins like BCL-2 and the upregulation of pro-apoptotic proteins such as BAX . Additionally, it influences the Akt/mTOR signaling pathway, which is critical for cancer cell growth .
Comparative Analysis with Similar Compounds
To contextualize NPCA's biological activity, it is useful to compare it with structurally similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | IC₅₀ (µM) |
---|---|---|---|
This compound | Moderate | High | 6.6 - 11.35 |
2-Nitropyridine-3-carboxylic acid | Low | Moderate | 15 - 20 |
4-Nitropyridine-2-carboxylic acid | Moderate | Low | 25 - 30 |
This table illustrates that NPCA has superior anticancer activity compared to its analogs, highlighting its potential as a lead compound in drug development.
The biological effects of NPCA can be attributed to several mechanisms:
- Redox Reactions : The nitro group can participate in redox reactions, which may lead to oxidative stress in target cells.
- Hydrogen Bonding : The carboxylic acid group allows NPCA to form hydrogen bonds with biological macromolecules, influencing their structure and function.
Research Findings
Recent studies have focused on optimizing the synthesis of NPCA derivatives to enhance its biological activity. A notable approach involves modifying the substituents on the pyridine ring to improve potency and selectivity against specific cancer types .
Case Studies
- Study on HepG2 Cells : A study reported that NPCA induced apoptosis in HepG2 cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
- Antimicrobial Efficacy : Another research highlighted NPCA's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating its potential for treating infections caused by these pathogens.
Properties
IUPAC Name |
3-nitropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)5-4(8(11)12)2-1-3-7-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUJWCKWJJGJOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593261 | |
Record name | 3-Nitropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59290-85-6 | |
Record name | 3-Nitropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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